2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a chromenylacetamide moiety
Preparation Methods
The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group and the chromenylacetamide moiety. Common reagents used in these reactions include thiosemicarbazide, 4-fluorobenzaldehyde, and 6-acetyl-2H-chromen-2-one. The reaction conditions usually involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the reactions .
Chemical Reactions Analysis
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom in the fluorobenzylidene group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains and induce apoptosis in cancer cells.
Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for the treatment of infectious diseases and cancer. It has shown promise in preclinical studies and is being further evaluated for its efficacy and safety in clinical trials.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell lysis and death. In cancer cells, it induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but may differ in the substituents attached to the ring. They also exhibit various biological activities, including antimicrobial and anticancer properties.
Fluorobenzylidene derivatives: These compounds contain the fluorobenzylidene group and are known for their antimicrobial and antifungal activities.
Chromenylacetamide derivatives: These compounds feature the chromenylacetamide moiety and have been studied for their potential therapeutic applications in treating various diseases.
Properties
Molecular Formula |
C21H13FN2O4S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H13FN2O4S2/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- |
InChI Key |
MPKOARQWPBCTPB-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.